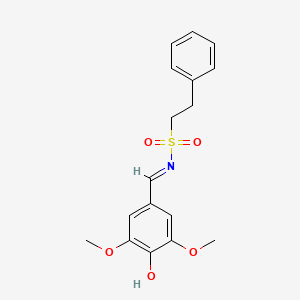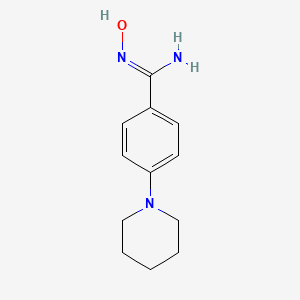![molecular formula C16H15FN4OS B2756706 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034473-75-9](/img/structure/B2756706.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone: is a complex organic compound that features a triazole ring fused to a piperidine ring, and a fluorinated benzo[b]thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the fluorinated benzo[b]thiophene moiety can be synthesized through electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety profiles compared to batch processes.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorinated benzo[b]thiophene moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced to form a corresponding amine.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of triazole amines.
Substitution: : Formation of various substituted piperidines.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: : It has been investigated for its potential as an antimicrobial agent, with studies suggesting it exhibits activity against various bacterial strains.
Material Science: : Its unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: : The compound can be used as a building block in the synthesis of more complex molecules, which can be useful in studying biological processes.
作用機序
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The triazole ring, in particular, is known to bind to various biological targets, which could explain its antimicrobial properties.
類似化合物との比較
This compound is unique due to its combination of a triazole ring, a piperidine ring, and a fluorinated benzo[b]thiophene moiety. Similar compounds might include other triazole derivatives or fluorinated aromatic compounds, but the specific arrangement of functional groups in this compound sets it apart.
List of Similar Compounds
4-(2H-1,2,3-triazol-2-yl)piperidine
5-fluorobenzo[b]thiophene derivatives
Other triazole-containing compounds
特性
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-1-2-14-11(9-12)10-15(23-14)16(22)20-7-3-13(4-8-20)21-18-5-6-19-21/h1-2,5-6,9-10,13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPIVSRLRZDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2756624.png)


![2-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2756627.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)


![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)

methanone](/img/structure/B2756641.png)
![Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2756644.png)

